4-Pyridoxic acid 5'-phosphate

Overview

Description

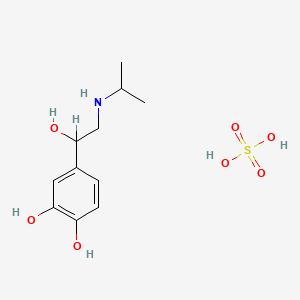

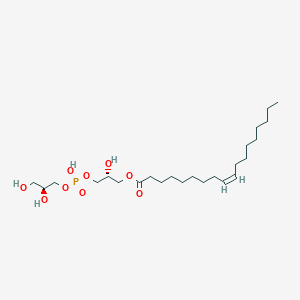

4-Pyridoxic acid is an inactive metabolite of pyridoxine . It is formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates by pyridoxine kinase or pyridoxamine phosphate oxidase, as well as pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase . It has been used as a standard in the clinical spectrometric analysis of metabolites .

Synthesis Analysis

The synthesis of 4-Pyridoxic acid 5’-phosphate involves several enzymes including pyridoxine kinase, pyridoxamine phosphate oxidase, pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase . It is also formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates .Molecular Structure Analysis

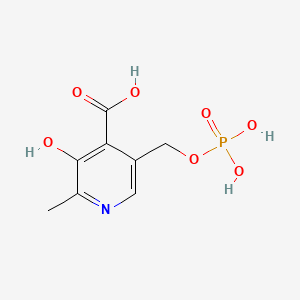

The molecular structure of 4-Pyridoxic acid 5’-phosphate is complex and involves several interconversions in biological systems . The vitamin B6 group, which includes 4-Pyridoxic acid 5’-phosphate, comprises six chemically related compounds that all contain a pyridine ring as their core .Chemical Reactions Analysis

4-Pyridoxic acid 5’-phosphate is involved in a wide range of biochemical reactions. It serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It is also involved in the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .Physical And Chemical Properties Analysis

4-Pyridoxic acid 5’-phosphate is a solid substance . Its melting point is between 258 - 261 °C and it decomposes upon melting . The initial boiling point and boiling range is predicted to be 584.5±50.0 °C .Scientific Research Applications

Assay Development and Analysis Techniques

Assay for Pyridoxal 5'-Phosphate and 4-Pyridoxic Acid in Human Plasma

Bates et al. (1999) developed a robust and sensitive assay for pyridoxal 5'-phosphate and 4-pyridoxic acid in human plasma, which involves converting pyridoxal 5'-phosphate to 4-pyridoxic acid 5'-phosphate and subsequent high-pressure liquid chromatographic separation. This assay is significant for its reproducibility, sensitivity, and simplicity, providing a reliable method for analyzing these compounds in plasma samples (Bates et al., 1999).

High-Performance Liquid Chromatography for Serum Analysis

Millart and Lamiable (1989) described a highly sensitive spectrofluorimetric method for determining pyridoxal 5'-phosphate in human serum. This method involves the oxidation of PLP to this compound and its separation via reversed-phase high-performance liquid chromatography. The specificity and sensitivity of this approach make it suitable for determining PLP in serum, even in vitamin B6 deficient patients (Millart & Lamiable, 1989).

Biochemical and Metabolic Studies

Study of Reaction Products of Pyridoxal with Cyanide

Ohishi and Fukui (1968) reexamined the reaction products of cyanide with pyridoxal and pyridoxal 5'-phosphate. Under specific conditions, these compounds were converted to products with strong fluorescence, including 4-pyridoxic acid lactone and this compound, respectively. This study is significant for understanding the chemical behavior of these compounds under various conditions (Ohishi & Fukui, 1968).

Investigating Metabolism in Hypophosphatasia

Whyte et al. (1985) found markedly increased circulating concentrations of pyridoxal-5'-phosphate in patients with hypophosphatasia, a condition characterized by deficient activity of alkaline phosphatase. This study shows the role of tissue nonspecific alkaline phosphatase in vitamin B6 metabolism and highlights the importance of 4-pyridoxic acid as a degradation product in this context (Whyte et al., 1985).

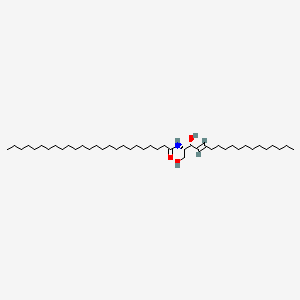

Binding of this compound to Proteins

Churchich (1972) investigated the binding affinity and stoichiometry of this compound when complexed with bovine serum albumin and aspartate aminotransferase. This study provides insights into the interaction of this compound with proteins, including changes in spectroscopic properties such as fluorescence spectra at different pH levels (Churchich, 1972).

Mechanism of Action

The active form of 4-Pyridoxic acid 5’-phosphate, pyridoxal 5’-phosphate, serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It is also involved in the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Safety and Hazards

4-Pyridoxic acid 5’-phosphate is classified as causing skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Future Directions

There is a need to develop pharmaceutical forms of 4-Pyridoxic acid 5’-phosphate that ensure dose accuracy and avoid potentially unsafe impurities with the aim of enhancing safety and compliance . This work highlighted the difference between the marketed 4-Pyridoxic acid 5’-phosphate dietary supplements quality and the importance of proper storage of aqueous 4-Pyridoxic acid 5’-phosphate .

properties

IUPAC Name |

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO7P/c1-4-7(10)6(8(11)12)5(2-9-4)3-16-17(13,14)15/h2,10H,3H2,1H3,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQNPJLEFOEFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241822 | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954-27-8 | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)

![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)

![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)

![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)